REACTION_SMILES
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[CH3:13][c:14]1[c:15]([NH2:16])[c:17]([CH3:22])[cH:18][c:19]([CH3:21])[cH:20]1.[CH3:1][c:2]1[c:3]([N:10]=[C:11]=[O:12])[c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1.[NH2:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][c:2]1[c:3]([NH:10][C:11](=[O:12])[NH:16][c:15]2[c:14]([CH3:13])[cH:20][c:19]([CH3:21])[cH:18][c:17]2[CH3:22])[c:4]([CH3:9])[cH:5][c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(N)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(N=C=O)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(NC(=O)Nc2c(C)cc(C)cc2C)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |